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Compound of Interest

Compound Name: Acid-PEG2-C2-Boc

Cat. No.: B605134

For Immediate Release

This application note provides a detailed protocol for the synthesis of Acid-PEG2-C2-Boc, a
valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras
(PROTACS) and Antibody-Drug Conjugates (ADCs). This linker features a carboxylic acid
group for conjugation to a target protein ligand and a Boc-protected amine for linking to an E3
ligase ligand, connected by a hydrophilic polyethylene glycol (PEG) spacer.

Chemical Information

Property Value
3-[2-(2-([(tert-
IUPAC Name Butoxy)carbonyllamino)ethoxy)ethoxy]propanoic
acid[1]
N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic
Synonyms ) ) )
acid, t-Boc-N-amido-PEG2-acid[1][2]
Molecular Formula C12H23NO6[1]
Molecular Weight 277.31 g/mol [3]
CAS Number 1365655-91-9[2][3]
Appearance Colorless to light yellow liquid[4]
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Introduction

Acid-PEG2-C2-Boc is a key building block in the synthesis of targeted therapeutics. The PEG
spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
The terminal carboxylic acid allows for the formation of a stable amide bond with an amine-
containing molecule, typically a ligand for a target protein. The tert-butyloxycarbonyl (Boc)
protecting group on the other terminus provides a stable amine protection that can be readily
removed under acidic conditions to reveal a primary amine for subsequent conjugation.[2][5]

Experimental Protocol: Synthesis of Acid-PEG2-C2-
Boc

This protocol outlines a plausible two-step synthesis for Acid-PEG2-C2-Boc, commencing with
the mono-Boc protection of 2-(2-aminoethoxy)ethanol, followed by alkylation and subsequent
hydrolysis.

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
This step involves the selective protection of one amine group in 2-(2-aminoethoxy)ethanol.

Materials and Reagents:

2-(2-aminoethoxy)ethanol

 Di-tert-butyl dicarbonate ((Boc)20)

e Dichloromethane (DCM), anhydrous

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

o Saturated aqueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)

Procedure:
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Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 eq) to the solution.

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture
dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with saturated NaHCO3 solution, followed by
brine.

Dry the organic layer over anhydrous MgSO4 or Na2S0O4, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (2-
(2-hydroxyethoxy)ethyl)carbamate.

Step 2: Synthesis of Acid-PEG2-C2-Boc

This step involves the alkylation of the hydroxyl group of the intermediate with a protected

carboxylic acid, followed by deprotection.

Materials and Reagents:

tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (from Step 1)

tert-butyl acrylate

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH4CI) solution

Brine

Anhydrous sodium sulfate (Na2S04)

Procedure:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-
bottom flask under an inert atmosphere, add a solution of tert-butyl (2-(2-
hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF dropwise at O °C.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for
an additional 1 hour.

Cool the reaction mixture back to 0 °C and add tert-butyl acrylate (1.1 eq) dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
NH4CI solution.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na2S04, filter, and
concentrate under reduced pressure.

The resulting crude product is the tert-butyl ester of Acid-PEG2-C2-Boc. Dissolve this crude
material in a 1:1 mixture of DCM and TFA.

Stir the solution at room temperature for 2-4 hours to cleave the tert-butyl ester.
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» Remove the solvent and excess TFA under reduced pressure to yield the final product, Acid-
PEG2-C2-Boc. Further purification can be achieved by chromatography if necessary.

Reaction Monitoring and Characterization

Technique Purpose Expected Observations

) Disappearance of starting
Thin Layer Chromatography

(TLO) Monitor reaction progress. materials and appearance of a

new spot for the product.

Peaks corresponding to the

Nuclear Magnetic Resonance Structural elucidation of
PEG backbone, the Boc

(NMR) Spectroscopy (*H and intermediates and final

rotecting group, and the C2-
13C) product. P g grotip

acid moiety.

] ) A peak corresponding to the
Confirm the molecular weight
Mass Spectrometry (MS) [M+H]* or [M+Na]* adduct of

of the product. .
Acid-PEG2-C2-Boc.

) Characteristic stretches for O-
Fourier-Transform Infrared ) ) )
Identify functional groups. H (broad), C=0 (acid and
(FTIR) Spectroscopy
carbamate), and N-H bonds.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of Acid-PEG2-C2-Boc.
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Step 1.
2-(2-aminoethoxy)ethanol Boc Protection
- tert-butyl Step 2a:
(2-(2-hydroxyethoxy)ethyl)carbamate Michael Addition
(Boc)20, TEA, DCM

tert-butyl 3-(2-(2-((tert-butoxycarbonyl)amino) Step 2b:
ethoxy)ethoxy)propanoate Hydrolysis

1. NaH, THF
2. tert-butyl acrylate Acid-PEG2-C2-Boc

Click to download full resolution via product page

Caption: Synthetic scheme for Acid-PEG2-C2-Boc.

Applications

Acid-PEG2-C2-Boc is a versatile linker primarily used in the field of targeted protein
degradation and targeted drug delivery.

 PROTACS: The carboxylic acid end can be coupled to a ligand that binds to a target protein,
while the deprotected amine can be linked to an E3 ligase-binding moiety. The resulting
PROTAC molecule recruits the target protein to the E3 ligase for ubiquitination and
subsequent degradation by the proteasome.[4]

o ADCs: In the context of Antibody-Drug Conjugates, this linker can be used to attach a
cytotoxic payload to an antibody, facilitating targeted delivery of the drug to cancer cells.[1]

Storage and Handling

Acid-PEG2-C2-Boc should be stored at -20°C for long-term stability, sealed, and protected
from moisture.[4] For short-term storage, 4°C is acceptable. When preparing stock solutions, it
is advisable to use freshly opened, anhydrous solvents.[4]
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This protocol provides a robust framework for the synthesis of Acid-PEG2-C2-Boc, enabling
researchers and drug development professionals to access this critical component for their
innovative therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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